

Application of Gold Tribromide in Alkyne Activation: A Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **gold tribromide** (AuBr₃) as a catalyst in alkyne activation. Gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. Gold(III) halides, including AuBr₃, are effective Lewis acids that can activate the carbon-carbon triple bond of alkynes, rendering them susceptible to nucleophilic attack. This activation opens up a wide array of synthetic possibilities, from simple hydration and hydroalkoxylation to more complex cyclization and rearrangement reactions.

Overview of Gold Tribromide Catalysis

Gold tribromide serves as a robust catalyst for a variety of transformations involving alkynes. Its strong Lewis acidity allows it to coordinate to the π -system of the alkyne, thereby lowering the energy barrier for nucleophilic addition. While both gold(I) and gold(III) species are active in alkyne activation, AuBr₃ offers a readily available and effective gold(III) source.

Key Applications:

- Hydration of Alkynes: The addition of water across the triple bond to form ketones.
- Hydroalkoxylation: The addition of alcohols to alkynes to generate vinyl ethers or ketals.

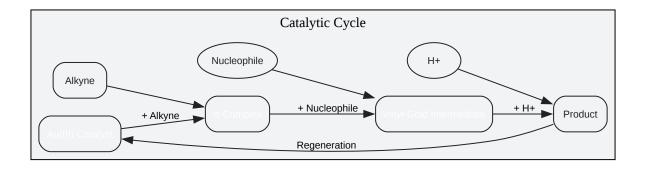


- Meyer-Schuster Rearrangement: The rearrangement of propargyl alcohols to α,β -unsaturated carbonyl compounds.
- Cyclization Reactions: Intramolecular reactions to form various carbocyclic and heterocyclic scaffolds.
- Diels-Alder Reactions: Catalyzing the cycloaddition of enynals and enynones.

General Mechanism of Alkyne Activation

The catalytic cycle of gold-catalyzed alkyne activation generally proceeds through the following key steps:

- Coordination: The gold(III) center of AuBr₃ coordinates to the alkyne, forming a π -complex. This coordination polarizes the alkyne, making it more electrophilic.
- Nucleophilic Attack: A nucleophile attacks one of the alkyne carbons from the face opposite to the gold catalyst (anti-addition). This results in the formation of a vinyl-gold intermediate.
- Protodeauration: The vinyl-gold intermediate is protonated, typically by a protic solvent or an additive, to release the final product and regenerate the active gold catalyst.



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Caption: General mechanism of gold(III)-catalyzed alkyne activation.

Experimental Protocols and Quantitative Data



The following sections provide detailed experimental protocols for key applications of AuBr₃ in alkyne activation, along with tables summarizing relevant quantitative data.

Meyer-Schuster Rearrangement of Propargyl Alcohols

The Meyer-Schuster rearrangement is a classic transformation of propargyl alcohols into α,β -unsaturated carbonyl compounds. While traditionally acid-catalyzed, gold catalysts, including AuBr₃, offer milder and more selective conditions.

Experimental Protocol:

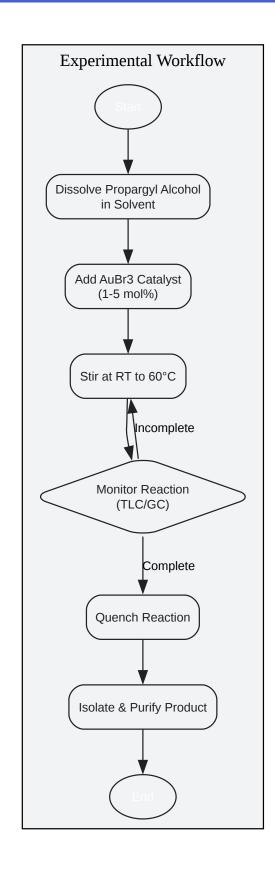
A general procedure for the gold-catalyzed Meyer-Schuster rearrangement is as follows:

- To a solution of the propargyl alcohol (1.0 equiv) in a suitable solvent (e.g., toluene, DCE, or a mixture) is added the gold catalyst (typically 1-5 mol%).
- The reaction mixture is stirred at a specified temperature (ranging from room temperature to 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Catalyst	Substrate	Solvent	Temp (°C)	Time	Yield (%)	Ref.
AuBr₃	Tertiary Propargyl Alcohols	Toluene	RT - 60	30 min - 24 h	Good to Excellent	[1]
PPh₃AuNT f₂	Secondary Propargyl Alcohols	Toluene	60	30 min	>50	[1]
Mo-Au combo	Primary Propargyl Alcohols	THF	RT	1 h	High	[2]

Table 1: Quantitative data for the Meyer-Schuster Rearrangement.





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Caption: Workflow for the AuBr₃-catalyzed Meyer-Schuster rearrangement.



Hydration of Alkynes

The gold-catalyzed hydration of alkynes provides a direct route to ketones under neutral conditions, avoiding the harsh acidic conditions and toxic mercury catalysts often used in traditional methods.[3]

Experimental Protocol:

A representative procedure for the AuBr₃-catalyzed hydration of a terminal alkyne is as follows:

- To a solution of the terminal alkyne (1.0 equiv) in a mixture of solvents such as methanol and water is added AuBr₃ (1-5 mol%).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as indicated by TLC or GC analysis.
- The reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated.
- The crude product is purified by column chromatography to afford the corresponding methyl ketone.

Catalyst	Substrate	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
[AuX ₂ (S ₂ C N(R) ₂)] (X=Br)	Phenylacet ylene	Not Specified	Not Specified	Not Specified	Moderate	[4][5][6]
Salen- gold(III) complex	Various alkynes	Not Specified	60	Not Specified	Good	[4]

Table 2: Quantitative data for the Hydration of Alkynes.

Hydroalkoxylation of Alkynes

The addition of alcohols to alkynes, or hydroalkoxylation, is a highly atom-economical method for the synthesis of vinyl ethers and acetals/ketals. Gold catalysts, including AuBr₃, have shown



excellent activity and selectivity in these reactions.

Experimental Protocol:

A general procedure for the intermolecular hydroalkoxylation of an alkyne is as follows:

- A mixture of the alkyne (1.0 equiv), the alcohol (as solvent or in excess), and AuBr₃ (1-5 mol%) is prepared in a reaction vessel.
- The mixture is stirred at a temperature ranging from room temperature to 80 °C.
- The progress of the reaction is monitored by TLC or GC.
- Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the vinyl ether or ketal product.

Catalyst	Alkyne	Alcohol	Temp (°C)	Time (h)	Yield (%)	Ref.
AuCl₃	Symmetric al Alkenes	Phenol	Not Specified	Not Specified	Good	[7]
IPr*Au(Me CN)SbF ₆	1,5-Diynes	Ketones (solvent)	RT	3-6	Good	[8]

Table 3: Quantitative data for the Hydroalkoxylation of Alkynes.

Diels-Alder Reaction of Enynals/Enynones

Gold catalysts can facilitate tandem Diels-Alder reactions of enynals or enynones with alkenes, leading to the rapid construction of complex polycyclic structures.[9]

Experimental Protocol:

A typical procedure for a gold-catalyzed tandem Diels-Alder reaction is as follows:

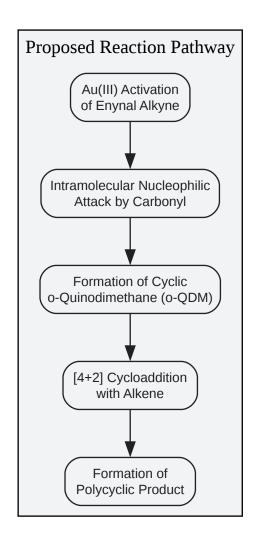
• To a solution of the enynal/enynone (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent (e.g., DCE) is added the gold catalyst (e.g., AuBr₃, 1-5 mol%).



- The reaction is stirred at a specified temperature (e.g., 60-80 °C) until the starting material is consumed.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Catalyst	Dienophile	Diene	Temp (°C)	Yield (%)	Ref.
IMes- AuCl/AgOTf	Enynals/Enyn ones	Alkenes	60-80	92-97	[5]
AuBr₃	Enynals/Enyn ones	Alkenes	60-80	Good	[9]

Table 4: Quantitative data for Gold-Catalyzed Diels-Alder Reactions.





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Caption: Proposed pathway for the gold-catalyzed tandem Diels-Alder reaction.

Conclusion

Gold tribromide is a versatile and effective catalyst for a range of alkyne activation reactions. Its ability to function under mild conditions and tolerate various functional groups makes it a valuable tool for organic synthesis in both academic and industrial research. The protocols and data presented here provide a starting point for researchers looking to explore the synthetic potential of AuBr₃-catalyzed alkyne transformations. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

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